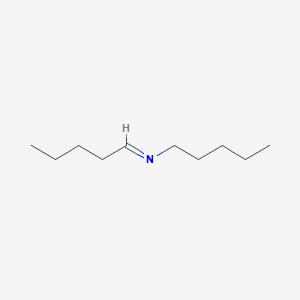

(1E)-N-Pentylpentan-1-imine

Description

Contextualization of Aliphatic Imine Functionality in Contemporary Organic Synthesis

Aliphatic imines are versatile intermediates in modern organic synthesis, primarily serving as precursors for the construction of a wide array of nitrogen-containing molecules. wikipedia.orgdicp.ac.cn Their significance lies in their reactivity, which allows for the formation of amines, amino acids, and various heterocyclic systems that are foundational to many pharmaceuticals and biologically active compounds. dicp.ac.cnunimi.it

The synthesis of aliphatic imines can be more challenging than their aromatic counterparts due to issues with stability and a propensity to isomerize into the corresponding enamines when an alpha-hydrogen is present. dicp.ac.cnmasterorganicchemistry.com Traditional synthesis involves the condensation of primary amines with aldehydes or ketones, often requiring the removal of water to drive the equilibrium toward the imine product. wikipedia.orgwiley-vch.de Modern methods have focused on developing more efficient and environmentally benign catalytic processes, such as the direct synthesis from alcohols and amines, which liberates only hydrogen and water as byproducts. wiley.comnih.gov

The C=N bond of aliphatic imines is susceptible to nucleophilic attack, a property widely exploited in synthesis. For instance, the addition of organometallic reagents like organolithium compounds to the imine carbon provides a direct route to secondary amines. wikipedia.org Furthermore, imines participate in important cycloaddition reactions, including the Staudinger synthesis to produce β-lactams and the Imine Diels-Alder reaction to form tetrahydropyridines, which are key structural motifs in many natural products and medicinal agents. wikipedia.org The reduction of the C=N bond, a reaction known as reductive amination when combined with imine formation, is one of the most fundamental methods for synthesizing amines. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org

Stereochemical Considerations of the Carbon-Nitrogen Double Bond in Aldimines

The carbon and nitrogen atoms of the imine functional group are sp²-hybridized, resulting in a planar geometry for the core atoms (C-C(H)=N-C). wikipedia.org The C=N double bond is formed from the side-on overlap of p-orbitals on the carbon and nitrogen atoms, similar to the C=C bond in alkenes. rsc.org This restricted rotation about the C=N bond gives rise to the possibility of geometric isomerism. wikipedia.orgrsc.org

The properties of the carbon-nitrogen double bond are distinct from both carbon-carbon and carbon-oxygen double bonds, as summarized in the table below.

| Bond Type | Typical Bond Length (Å) | Typical Bond Energy (kJ/mol) |

| C=N | 1.29–1.31 | ~615 |

| C=C | ~1.34 | ~614 |

| C=O | ~1.23 | ~748 |

| Data sourced from multiple scientific references. wikipedia.orgrsc.org |

The nitrogen atom in an imine is more electronegative than the carbon, leading to a polarized bond, though generally, imines are less reactive towards nucleophiles than their corresponding aldehydes or ketones. masterorganicchemistry.comdicp.ac.cn

Aldimines, such as (1E)-N-Pentylpentan-1-imine, can exist as two distinct geometric isomers, designated as E and Z. dicp.ac.cn This isomerism arises from the arrangement of substituents around the C=N double bond. The lone pair of electrons on the sp²-hybridized nitrogen atom is treated as the lowest priority group when assigning stereochemistry. rsc.org In N-alkyl aldimines, the E isomer, where the larger substituents on the carbon and nitrogen are positioned on opposite sides of the double bond, is generally the thermodynamically more stable and favored form due to minimized steric hindrance. wikipedia.orgdicp.ac.cn

The existence and ratio of E and Z isomers in a sample can be determined using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR). wikipedia.orgrsc.org The interconversion between these isomers, known as stereomutation, can be influenced by several factors. rsc.org

| Factor | Effect on E/Z Isomerism |

| Steric Effects | The E isomer is typically favored to minimize steric repulsion between the larger substituents on the imine carbon and nitrogen. wikipedia.orgdicp.ac.cn |

| Solvent | The polarity and nature of the solvent can influence the equilibrium position between the E and Z isomers. rsc.org |

| Acid Catalysis | Trace amounts of acid can catalyze the isomerization process by protonating the imine nitrogen, which lowers the energy barrier for rotation around the C=N bond. researchgate.net |

| Temperature | Higher temperatures can provide the energy needed to overcome the rotational barrier, affecting the equilibrium ratio of isomers. wiley.com |

The control of E/Z stereochemistry is of significant importance in stereoselective synthesis. The specific geometry of the imine can dictate the stereochemical outcome of subsequent reactions. For example, in the formation of azaenolates via deprotonation, the regioselectivity can be dependent on whether the starting material is the E or Z imine isomer. wiley.com Therefore, understanding and controlling the factors that determine imine geometry is crucial for achieving desired synthetic targets with high stereoselectivity.

Structure

3D Structure

Properties

CAS No. |

65870-64-6 |

|---|---|

Molecular Formula |

C10H21N |

Molecular Weight |

155.28 g/mol |

IUPAC Name |

N-pentylpentan-1-imine |

InChI |

InChI=1S/C10H21N/c1-3-5-7-9-11-10-8-6-4-2/h9H,3-8,10H2,1-2H3 |

InChI Key |

QVCUVCYAEQJYPA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN=CCCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1e N Pentylpentan 1 Imine and Analogous Aliphatic Imines

Mechanistic Investigations of Carbonyl-Amine Condensation for Imine Formation

The initial and key step in imine formation is the nucleophilic addition of the primary amine to the electrophilic carbonyl carbon of the aldehyde or ketone. fiveable.meunizin.org In the case of (1E)-N-Pentylpentan-1-imine synthesis, the nitrogen atom of pentan-1-amine attacks the carbonyl carbon of pentanal. This attack leads to the formation of a tetrahedral intermediate known as a carbinolamine. libretexts.orgfiveable.me This intermediate is typically unstable and exists in equilibrium with the starting materials. fiveable.me

Table 1: Key Steps in Carbinolamine Formation

| Step | Description | Reactants | Intermediate |

|---|---|---|---|

| 1. Nucleophilic Attack | The primary amine's nitrogen attacks the carbonyl carbon. | Pentanal, Pentan-1-amine | Zwitterionic Intermediate |

Once the hydroxyl group is protonated, the resulting water molecule is eliminated. The lone pair of electrons on the nitrogen atom assists in this elimination by forming a double bond with the carbon atom, leading to the formation of a positively charged species called an iminium ion. libretexts.orglibretexts.org The iminium ion is a key intermediate in the dehydration process. chemistrysteps.com Finally, a base (which can be another amine molecule or the solvent) removes a proton from the nitrogen atom of the iminium ion to yield the neutral imine and regenerate the acid catalyst. libretexts.orgmasterorganicchemistry.com

Imine formation is a reversible process, and as such, it can be subject to both kinetic and thermodynamic control. researchgate.netnih.gov The initially formed product may be the kinetic product, which is formed the fastest, but not necessarily the most stable. nih.gov Over time, under equilibrium conditions, the reaction mixture will favor the formation of the most stable product, the thermodynamic product. researchgate.netacs.org

In the context of aliphatic imines like this compound, the E isomer is generally the thermodynamically more stable product due to reduced steric hindrance compared to the Z isomer. Factors such as reaction temperature and time can be manipulated to favor either the kinetic or thermodynamic product. nih.gov For instance, running the reaction at a lower temperature for a shorter period might favor the kinetic product, while higher temperatures and longer reaction times will typically lead to the thermodynamic product. acs.org

The efficiency of imine formation is significantly influenced by the reaction conditions, particularly the pH and the removal of water. masterorganicchemistry.comchemistrysteps.com The reaction is generally acid-catalyzed, as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and facilitates the initial nucleophilic attack by the amine. chemistrysteps.comrsc.org Furthermore, acid catalysis is crucial for the dehydration step, as it protonates the hydroxyl group of the carbinolamine, turning it into a good leaving group (water). libretexts.orgresearchgate.net

However, the concentration of the acid is critical. If the pH is too low, the amine nucleophile will be protonated to form an ammonium (B1175870) salt, which is not nucleophilic and cannot initiate the reaction. chemistrysteps.com Therefore, the reaction rate is typically maximal at a mildly acidic pH (around 4-5). masterorganicchemistry.comchemistrysteps.com

Since imine formation is a reversible reaction that produces water, the removal of water from the reaction mixture is essential to drive the equilibrium towards the product side, in accordance with Le Chatelier's principle. wikipedia.orgacs.org This can be achieved by various methods, such as azeotropic distillation using a Dean-Stark apparatus, or by the addition of a dehydrating agent like anhydrous magnesium sulfate (B86663) or molecular sieves. wikipedia.orgtandfonline.com

Innovations in Catalytic Approaches for Aliphatic Imine Synthesis

While traditional methods for imine synthesis are effective, there is a continuous drive to develop more sustainable and efficient catalytic systems. bohrium.comrsc.org Recent innovations have focused on the use of heterogeneous catalysts and organocatalysts to simplify product purification and minimize waste.

Heterogeneous organocatalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for recycling, and reduced environmental impact. peerj.comresearchgate.net For the synthesis of aliphatic imines, various solid-supported acid catalysts have been explored.

One such example is the use of Amberlyst® 15, a strongly acidic ion-exchange resin, which has been shown to be an effective heterogeneous catalyst for the synthesis of a variety of imines under solvent-free conditions at room temperature. peerj.com This catalyst can be easily filtered off at the end of the reaction and can be reused multiple times without a significant loss of activity. peerj.com Other heterogeneous catalysts that have been successfully employed include montmorillonite (B579905) K-10 clay and sulfated zirconia. peerj.com These catalysts provide an acidic surface that facilitates the key steps of the imine formation mechanism.

Table 2: Comparison of Catalysts for Imine Synthesis

| Catalyst Type | Example | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Acid | p-Toluenesulfonic acid | High catalytic activity | Difficult to separate from product |

| Heterogeneous Solid Acid | Amberlyst® 15 | Easy to separate, reusable, environmentally friendly | May have lower activity than homogeneous catalysts |

The development of such heterogeneous catalytic systems represents a significant step towards greener and more economical processes for the large-scale production of aliphatic imines like this compound.

Transition Metal-Catalyzed Oxidative Coupling of Alcohols and Amines for Direct Imine Synthesis

The direct synthesis of imines from the oxidative coupling of alcohols and amines represents a highly atom-economical alternative to the classical condensation reaction, which typically requires the pre-oxidation of an alcohol to an aldehyde. nih.gov This direct approach, often facilitated by transition metal catalysts, circumvents the need to handle and store potentially unstable aldehydes, generating water as the primary byproduct. nih.gov A range of catalytic systems has been developed for this transformation, demonstrating broad substrate scope and functional group tolerance.

Non-precious metal oxide catalysts are highly desirable for these syntheses. For instance, a mesoporous manganese-zirconium solid solution (Mn₁ZrₓOᵧ) has demonstrated excellent catalytic performance for the synthesis of imines from primary alcohols and amines in an air atmosphere without the need for base additives. rsc.org The efficacy of this catalyst is attributed to the high fraction of Mn³⁺ ions, reactive oxygen species on its surface, and a high concentration of acidic-basic sites, which are crucial for activating the alcohol and molecular oxygen. rsc.org

While transition metals are effective, there is a growing interest in metal-free alternatives. One such method employs KOtBu under aerobic conditions at room temperature to promote the synthesis of imines from benzyl (B1604629) alcohols and anilines. nih.gov This approach is initiated by the oxidation of the alcohol to an aldehyde, followed by condensation with an amine. nih.govresearchgate.net

Below is a table summarizing various catalytic systems for the oxidative coupling of alcohols and amines to form imines.

| Catalyst System | Alcohol Substrate | Amine Substrate | Conditions | Yield (%) | Reference |

| Mesoporous Mn₁Zr₀.₅Oᵧ | Benzyl alcohol | Aniline | 80 °C, Air | >99 | rsc.org |

| KOtBu | Benzyl alcohol | Aniline | Room Temp, Aerobic | Quantitative | nih.gov |

| Copper/ABNO | β-heteroatom-substituted alcohols | Primary amines | Mild, Aerobic | High | nih.gov |

Green Chemistry Strategies in Imine Synthesis

The principles of green chemistry, which advocate for the reduction of waste and energy consumption, have significantly influenced the development of modern synthetic methodologies for imines. jocpr.com These strategies focus on minimizing or eliminating the use of hazardous solvents and developing energy-efficient reaction conditions.

Conducting reactions in the absence of a solvent minimizes waste and simplifies product purification. jocpr.com Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful tool for the solvent-free synthesis of imines. rsc.org

Grinding techniques, using a simple mortar and pestle, have been shown to facilitate the condensation of ketones and anilines with the aid of a catalytic amount of acid, often leading to high yields and easy product isolation. jocpr.com For more controlled and scalable applications, ball milling and single-screw extrusion (SSE) have been employed. A planetary ball mill can achieve quantitative conversion of alkynes and amines to enamines (isomers of imines) within minutes without the need for catalysts or bases. organic-chemistry.org SSE provides a continuous, solvent-free method for aldimine synthesis, achieving near-quantitative yields with water as the only byproduct. rsc.org This technique has demonstrated high throughput and energy efficiency, making it a viable option for industrial-scale green synthesis. rsc.org

The following table provides examples of solvent-free and mechanochemical approaches to imine synthesis.

| Method | Reactants | Conditions | Yield (%) | Reference |

| Grinding | Substituted hydroxyketone, Substituted anilines | Room Temp, Catalytic H₂SO₄ | Moderate | jocpr.com |

| Planetary Ball Milling | Dialkylacetylenedicarboxylates, Amines | Room Temp, 5 min | Quantitative | organic-chemistry.org |

| Single-Screw Extrusion (SSE) | Various aldehydes and amines | Optimized temperature and screw speed | >99 | rsc.org |

Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), offer an environmentally benign alternative to traditional organic solvents. researchgate.netepa.gov Supercritical CO₂ is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting pressure and temperature. researchgate.net This medium has been successfully employed for the synthesis of robust imine-linked two-dimensional covalent organic frameworks (COFs). researchgate.net In this process, scCO₂ acts as a green solvent, and its properties, such as zero surface tension and gas-like diffusivity, facilitate the formation of crystalline porous materials. researchgate.net The use of a biomass-derived co-solvent like γ-valerolactone further enhances the green credentials of this method. researchgate.net While primarily demonstrated for the synthesis of complex materials, the principles are applicable to the formation of simpler imines, offering a pathway for clean product isolation as the CO₂ can be removed by simple depressurization.

A significant advancement in solvent- and catalyst-free imine synthesis is the application of pressure reduction. scirp.orgscirp.org The condensation of an aldehyde and an amine is a reversible reaction that produces water. masterorganicchemistry.com By reducing the pressure of the reaction system, typically using a vacuum pump, the water byproduct can be efficiently removed, shifting the equilibrium towards the formation of the imine. scirp.org

This technique has been shown to produce pure target imines in excellent yields without the need for purification using organic solvents. scirp.orgresearchgate.net The key to this "perfect" synthesis is the precise 1:1 molar ratio of the aldehyde and amine, and the application of a low pressure (e.g., >0.1 mmHg) to drive the reaction to completion and remove any unreacted volatile starting materials. scirp.orgresearchgate.net This method is particularly effective for a range of aldehydes and amines and represents a significant step towards truly waste-free chemical synthesis. researchgate.net

The table below highlights the effectiveness of the pressure reduction technique.

| Aldehyde | Amine | Reaction Time (h) | Pressure Reduction Time (h) | Yield (%) | Reference |

| p-Tolualdehyde | Benzylamine | 2.0 | 3.0 (>0.1 mmHg) | 97 | researchgate.net |

| Benzaldehyde | Aniline | Not specified | Not specified | High | scirp.org |

| p-Chlorobenzaldehyde | n-Propylamine | 3.0 | Not specified | 98 | researchgate.net |

Exploiting Alternative Precursor Reactivity for Imine Generation

The addition of organometallic reagents, such as Grignard or organolithium reagents, to nitriles provides a classic and effective route to ketimines, which are imines derived from ketones. masterorganicchemistry.com This reaction, analogous to the Moureu-Mignonac ketimine synthesis, involves the nucleophilic attack of the organometallic reagent on the electrophilic carbon of the nitrile group. The initial product is an imine salt, which upon hydrolysis, can yield a ketone. masterorganicchemistry.com However, under controlled conditions, the intermediate imine can be trapped or utilized in subsequent reactions.

This method is versatile, allowing for the synthesis of a wide range of imines by varying both the nitrile and the organometallic reagent. For instance, the reaction of benzonitrile (B105546) with various Grignard reagents can be catalyzed by magnesium-based compounds, leading to the formation of the corresponding imines, which can then be reduced to primary amines. nih.gov Recent advancements have even demonstrated that these nucleophilic additions to nitriles can be carried out efficiently in water, a green solvent, despite the high reactivity of organometallic reagents. uniba.it This approach can provide tertiary carbinamines in high yields. uniba.it

The following table shows examples of imine or amine (via imine intermediate) synthesis from nitriles.

| Nitrile | Organometallic Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

| Benzonitrile | MeMgCl | Room Temp, 12 h | Dihydroborated amine (after hydroboration) | 99 (conversion) | nih.gov |

| Assorted Nitriles | Organolithium reagents, (allyl)MgCl | Water, Room Temp | Tertiary carbinamines | 60-92 | uniba.it |

| Benzonitrile | n-Butylmagnesium bromide | Not specified | Imine intermediate | Not specified | masterorganicchemistry.com |

In Depth Reactivity and Mechanistic Investigations of 1e N Pentylpentan 1 Imine and Aliphatic Imine Derivatives

Nucleophilic Addition Reactions to the Imine Carbon

The carbon atom of the imine group in (1E)-N-Pentylpentan-1-imine is sp² hybridized and electrophilic, making it susceptible to attack by nucleophiles. N-alkyl imines are generally less electrophilic than their corresponding carbonyl compounds because nitrogen is less electronegative than oxygen. wiley-vch.de However, they readily undergo nucleophilic addition, a fundamental reaction for carbon-carbon and carbon-heteroatom bond formation. The reactivity of the imine can be enhanced by protonation or coordination to a Lewis acid, which increases the electrophilicity of the imine carbon. nih.gov

The general mechanism for nucleophilic addition to an imine begins with the attack of a nucleophile on the imine carbon, leading to a tetrahedral intermediate. Subsequent protonation of the nitrogen anion yields the final amine product. youtube.comunizin.org

Stereoselective Nucleophilic Additions of Carbon-Based Reagents

The addition of carbon-based nucleophiles to imines is a powerful method for synthesizing α-substituted amines, which are prevalent motifs in natural products and pharmaceuticals. wiley-vch.deresearchgate.net The stereoselectivity of these additions is a critical aspect, especially when new stereocenters are formed. When the imine itself is chiral, for instance, by bearing a chiral auxiliary on the nitrogen atom, diastereoselective addition of nucleophiles can be achieved. wiley-vch.de

Organometallic reagents are common carbon-based nucleophiles used in these reactions. For simple N-alkyl imines like this compound, highly reactive nucleophiles such as organolithium and Grignard reagents are often required. wiley-vch.de The stereochemical outcome of these reactions can be influenced by various factors, including the nature of the nucleophile, the solvent, temperature, and the presence of chelating groups on the imine or nucleophile.

Table 1: Examples of Nucleophilic Addition to Aliphatic Imines

| Imine Substrate | Nucleophile | Product Type | Stereoselectivity | Reference |

| N-Alkyl Aldimine | Grignard Reagent (R-MgX) | α-Branched Secondary Amine | Varies; can be controlled with chiral auxiliaries | wiley-vch.de |

| N-Sulfinyl Imine | Organolithium (R-Li) | Chiral Amine | High Diastereoselectivity | ucl.ac.uk |

| N-Alkyl Ketimine | Allyl Zinc Bromide | Homoallylic Amine | High Diastereoselectivity with chiral imines | researchgate.net |

Formation of Alpha-Branched and Other Substituted Amines

Nucleophilic addition to aliphatic imines is a direct and convergent route to α-branched amines. wiley-vch.denih.gov These structures are of significant interest in medicinal chemistry and materials science. researchgate.netnih.gov The synthesis involves the formation of a new carbon-carbon bond at the α-position to the nitrogen atom. wiley-vch.de

A variety of synthetic methods have been developed to access these important compounds. nih.govchemrxiv.org For instance, the addition of organometallic reagents to imines, as discussed previously, is a cornerstone strategy. wiley-vch.deresearchgate.net More recent methods focus on catalytic and multicomponent reactions to improve efficiency and atom economy. organic-chemistry.org For example, a zinc-mediated carbonyl alkylative amination has been developed as a robust method for synthesizing complex α-branched alkylamines from aldehydes, primary amines, and alkyl halides. nih.govorganic-chemistry.org

Exploration of Mannich-Type Reactions and Related Carbon-Carbon Bond Forming Processes

The Mannich reaction is a classic three-component reaction involving an aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an acidic proton (often a ketone or another carbonyl compound). wikipedia.orgwikipedia-on-ipfs.org The reaction proceeds through the in situ formation of an iminium ion, which then acts as the electrophile for a nucleophilic enol or enolate. wikipedia.orglibretexts.orgadichemistry.com Reactions between pre-formed imines, such as this compound, and enolizable carbonyls are also considered Mannich reactions. wikipedia-on-ipfs.orglibretexts.orgbyjus.com

In this context, the imine is the electrophilic partner. The mechanism involves the attack of the enol form of the carbonyl compound on the protonated imine (iminium ion), forming a new carbon-carbon bond and ultimately yielding a β-amino carbonyl compound, known as a Mannich base. wikipedia.orgadichemistry.com The reaction is highly valuable for building complex molecular architectures. byjus.com Asymmetric versions of the Mannich reaction, using chiral catalysts like proline, have been developed to control the stereochemistry of the newly formed stereocenters. libretexts.org

Reactivity of Imine Azaenolates as Nucleophilic Intermediates

While the imine carbon is electrophilic, the α-protons of an imine are acidic and can be removed by a strong base to form a nucleophilic intermediate known as an azaenolate (or metalloenamine). ucl.ac.ukresearchgate.net Azaenolates are nitrogen analogs of enolates and are highly reactive nucleophiles. ucl.ac.uk For an imine like this compound, deprotonation can occur at the carbon atom originating from the pentanal moiety.

The formation and reactivity of azaenolates provide a complementary approach to the functionalization of imines, where the imine derivative itself acts as the nucleophile. These intermediates react with a wide range of electrophiles, including alkyl halides and epoxides, at the α-carbon. ucl.ac.ukucl.ac.uk The reactivity of azaenolates can be tuned by changing the metal counterion and the substituent on the nitrogen atom. ucl.ac.uk This strategy has been employed in the synthesis of various complex molecules. ucl.ac.ukucc.ie

Pericyclic and Cycloaddition Reactions Involving Aliphatic Imines

Aliphatic imines can also participate in pericyclic reactions, most notably cycloadditions, where the C=N double bond acts as a 2π component. These reactions are powerful tools for the construction of heterocyclic rings.

1,3-Dipolar Cycloaddition Pathways (e.g., with Nitrile Oxides, Azomethine Ylides)

1,3-Dipolar cycloadditions are concerted reactions between a 1,3-dipole and a dipolarophile (in this case, the imine) to form a five-membered ring. mdpi.com The C=N bond of an aliphatic imine can serve as the dipolarophile in these reactions. mdpi.comnih.govpreprints.org

Reaction with Nitrile Oxides : Nitrile oxides, which are typically generated in situ, can react with the C=N bond of imines in a [3+2] cycloaddition to form five-membered heterocycles like 1,2,4-oxadiazolines. mdpi.comresearchgate.net These reactions provide an efficient route to spiro-heterocyclic compounds if a cyclic imine is used. mdpi.com

Formation and Reaction of Azomethine Ylides : Azomethine ylides are nitrogen-based 1,3-dipoles that are highly useful in synthesis. wikipedia.orgkyushu-u.ac.jp One common method for generating azomethine ylides involves the deprotonation of an iminium salt at the α-carbon. wikipedia.org Aliphatic imines like this compound can be precursors to these ylides. The resulting azomethine ylide can then undergo [3+2] cycloaddition with various dipolarophiles, such as alkenes and alkynes, to afford substituted pyrrolidines. wikipedia.orgnih.govnih.gov This strategy is highly stereoselective and allows for the creation of multiple stereocenters in a single step. wikipedia.orgnih.gov

Table 2: Cycloaddition Reactions Involving Aliphatic Imine Derivatives

| Reaction Type | Imine Role | 1,3-Dipole/Partner | Product Heterocycle | Reference |

| [3+2] Cycloaddition | Dipolarophile | Nitrile Oxide | 1,2,4-Oxadiazoline | mdpi.com |

| [3+2] Cycloaddition | Ylide Precursor | Alkene/Alkyne (as dipolarophile) | Pyrrolidine/Pyrroline | wikipedia.orgnih.gov |

| [3+2] Cycloaddition | Ylide Precursor | Azomethine Imine (as dipolarophile) | Pyrazolotriazinone scaffold | nih.gov |

Aza-Diels-Alder Reactions and Their Application in Heterocycle Synthesis

The aza-Diels-Alder reaction, a modification of the Diels-Alder reaction, involves the use of a nitrogen atom in place of a sp2 carbon in either the diene or the dienophile. wikipedia.org This reaction is a powerful tool for the synthesis of nitrogen-containing six-membered rings. rsc.org While specific studies on this compound are not prevalent in the reviewed literature, the reactivity of aliphatic imines, in general, provides a strong framework for understanding its potential applications in heterocycle synthesis.

The mechanism of the aza-Diels-Alder reaction can proceed through either a concerted or a stepwise pathway. wikipedia.org For (E)-imines, the concerted process is favored, leading to the formation of exo products. wikipedia.org However, when the imine nitrogen is protonated or coordinated to a strong Lewis acid, the mechanism can shift to a stepwise Mannich-Michael pathway. wikipedia.org The rate of the reaction can be increased by attaching an electron-withdrawing group to the imine nitrogen. wikipedia.org

The versatility of the aza-Diels-Alder reaction is demonstrated in its ability to utilize imines generated in situ. For instance, the reaction of an amine with formaldehyde can produce an imine that readily participates in cycloaddition. wikipedia.org This approach has been successfully employed in the synthesis of complex structures like aza-norbornenes. wikipedia.org

The scope of the aza-Diels-Alder reaction is broad, with various dienes and imine substrates being employed. Danishefsky's diene, a particularly electron-rich diene, reacts efficiently with imines in the presence of Lewis acids such as zinc chloride (ZnCl2) or lanthanide triflates to produce 2,3-dihydro-4-pyridones. audreyli.com Interestingly, it has been found that this reaction can also proceed smoothly in methanol at room temperature without the need for any acid catalysts, proceeding through a Mannich-type condensation mechanism. audreyli.com

The synthesis of piperidine derivatives, a common structural motif in biologically active compounds, frequently utilizes the aza-Diels-Alder reaction. researchgate.netnih.govresearchgate.net Both intermolecular and intramolecular versions of this reaction have been developed to construct the piperidine ring. rsc.org For example, the reaction of imines with electron-rich dienes or enones, often catalyzed by Lewis or Brønsted acids, leads to the formation of piperidin-4-ones. rsc.org

Table 1: Examples of Aza-Diels-Alder Reactions with Aliphatic Imine Derivatives

| Diene | Imine Derivative | Catalyst/Conditions | Product | Reference |

| Cyclopentadiene | Benzylamine + Formaldehyde (in situ) | Not specified | Aza-norbornene | wikipedia.org |

| Danishefsky's diene | Various Aldimines | Methanol, Room Temp. | 2-substituted 2,3-dihydro-4-pyridones | audreyli.com |

| Electron-rich dienes/enones | General Aliphatic Imines | Lewis/Brønsted acids | Piperidin-4-ones | rsc.org |

Generation and Trapping of Transient Carbonyl Imines

Carbonyl imines are elusive 1,3-dipoles that have been postulated as intermediates in various chemical transformations. nih.gov Their transient nature makes them challenging to isolate, but their generation and subsequent trapping through cycloaddition reactions provide a powerful method for synthesizing complex heterocyclic structures. nih.gov

One effective method for generating carbonyl imines involves the Lewis acid-catalyzed rearrangement of N-sulfonyl oxaziridines. nih.gov The choice of Lewis acid can influence the reaction pathway, leading to either N-sulfonyl nitrones or N-sulfonyl carbonyl imines. nih.gov For instance, titanium tetrachloride (TiCl4) catalysis favors the formation of nitrones, while other Lewis acids can promote the generation of carbonyl imines. nih.gov These generated carbonyl imines can be efficiently trapped by various dipolarophiles, including alkenes, alkynes, aldehydes, ketones, and other imines. nih.govwikipedia.org

The cycloaddition of carbonyl imines with dipolarophiles is a valuable tool for the synthesis of five-membered heterocycles. wikipedia.org For example, their reaction with alkenes leads to the formation of 1,2-isoxazolidines. nih.gov The reaction with aldehydes and ketones yields oxazolidine derivatives. acs.orgnih.gov This reactivity highlights the synthetic utility of transient carbonyl imines in constructing diverse heterocyclic frameworks.

The scope of the dipolarophile in these trapping reactions is quite broad. nih.gov However, the structure of the oxaziridine precursor is more limited, with aliphatic C-substituents on the oxaziridine being unreactive in this transformation. nih.gov Computational studies have supported the rearrangement of oxaziridines to carbonyl imines as a thermally allowed, conrotatory electrocyclic ring opening. nih.gov

Table 2: Trapping of Transient Carbonyl Imines with Various Dipolarophiles

| Carbonyl Imine Source | Dipolarophile | Product Type | Reference |

| N-sulfonyl oxaziridine | Styrenic olefins | 1,2-Isoxazolidines | nih.gov |

| N-sulfonyl oxaziridine | Aldehydes | Oxazolidines | nih.gov |

| N-sulfonyl oxaziridine | Ketones | Oxazolidines | nih.gov |

| N-sulfonyl oxaziridine | Imines | Oxazolidine derivatives | nih.gov |

Dynamic Covalent Chemistry (DCC) of Aliphatic Imine Bonds

Principles of Reversible C=N Bond Formation and Exchange Mechanisms (e.g., Condensation, Transimination, Metathesis)

The reversible nature of the carbon-nitrogen double bond (C=N) in imines is the cornerstone of dynamic covalent chemistry (DCC). This reversibility allows for the formation and cleavage of imine bonds under specific conditions, enabling the creation of dynamic systems that can adapt and self-correct. The primary mechanisms governing this reversible behavior are condensation, transimination, and metathesis.

Condensation: The formation of an imine, often referred to as a Schiff base, typically occurs through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). acs.org This reaction is generally reversible and often requires the removal of water to drive the equilibrium towards the imine product. The presence of an acid catalyst can facilitate this process. acs.org The hydrolysis of the imine back to the amine and carbonyl compound is the reverse of this process and is readily achieved in the presence of water.

Transimination: This process involves the exchange of the amine portion of an imine. An existing imine reacts with a new primary amine, resulting in the formation of a new imine and the release of the original amine. This equilibrium-driven process is a key feature of dynamic imine libraries, allowing for the shuffling of building blocks.

Metathesis: Imine metathesis is an exchange reaction between two imine molecules, leading to the formation of two new imines by swapping their constituent amine and carbonyl fragments. This process further contributes to the dynamic nature of systems based on reversible imine bonds.

The ease of interconversion between E/Z isomers of aliphatic imines, which can be observed by NMR spectroscopy, is another manifestation of the dynamic nature of the C=N bond. thieme-connect.de

Synthesis of Thermodynamically Controlled Architectures

The reversible nature of imine bond formation allows for the synthesis of complex molecular architectures under thermodynamic control. In a dynamic covalent system, various components are allowed to react and equilibrate, ultimately leading to the formation of the most stable product(s). This "error-checking" capability means that kinetically favored but thermodynamically less stable products can be converted into the most stable arrangement.

This principle has been widely exploited in the synthesis of a variety of supramolecular structures, including macrocycles, cages, and polymers. By carefully selecting the geometry and functionality of the amine and carbonyl building blocks, chemists can direct the assembly of intricate, thermodynamically favored architectures. The final distribution of products in the dynamic library is governed by the relative stabilities of all possible combinations.

Exploration of Self-Adaptation and Error-Checking Properties in Dynamic Systems

A key feature of dynamic covalent systems based on imine chemistry is their ability to self-adapt in response to external stimuli. The reversible nature of the imine bond allows the system to reorganize its components to reach a new thermodynamic minimum when conditions are changed. For example, the addition of a template molecule can shift the equilibrium to favor the formation of a specific host architecture that can bind the template.

This adaptive behavior is a direct consequence of the "error-checking" inherent in dynamic covalent chemistry. If a "mistake" is made during the assembly process, leading to a less stable structure, the reversible reactions allow for the disassembly of this structure and the reassembly into a more stable one. This process continues until the system reaches a state of thermodynamic equilibrium. The ability of these systems to self-correct and adapt makes them promising for applications in areas such as materials science, sensing, and catalysis.

Transition Metal-Catalyzed Transformations of Aliphatic Imines

While the focus of the provided text is on other aspects of imine reactivity, it is important to note that transition metal catalysis plays a significant role in the transformation of aliphatic imines. Although not detailed in the search results for the specified compound, general knowledge of imine chemistry indicates that transition metals can catalyze a variety of reactions involving the C=N bond. These can include:

Hydrogenation: The reduction of the imine C=N double bond to form a C-N single bond, yielding a secondary amine. This is a fundamental transformation often catalyzed by metals such as palladium, platinum, or nickel.

Addition Reactions: The addition of various nucleophiles across the C=N bond can be facilitated by transition metal catalysts. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the imine carbon.

Cycloaddition Reactions: As seen in the context of Aza-Diels-Alder reactions, transition metals can act as Lewis acids to activate the imine towards cycloaddition.

C-H Functionalization: Recent advances have shown that transiently formed imines can act as directing groups for the transition metal-catalyzed functionalization of C-H bonds. rsc.org This strategy avoids the need for separate steps to install and remove a directing group.

The specific reactivity of this compound in transition metal-catalyzed transformations would depend on the nature of the catalyst and the reaction conditions. However, the general principles of imine activation and transformation by transition metals provide a framework for predicting its potential reactivity in this area.

Directed C-H Bond Functionalization and Cyclometallation with Imine Directing Groups

The imine functional group has been extensively utilized as a directing group in transition metal-catalyzed C-H functionalization reactions. researchgate.net This strategy allows for the selective activation of otherwise inert C-H bonds by positioning a metal catalyst in proximity to a specific bond, often leading to the formation of a metallacycle intermediate. nih.gov While the focus has largely been on aromatic and heterocyclic systems, the principles are applicable to aliphatic imines.

The nitrogen atom of the imine acts as a Lewis basic site, coordinating to the metal center. This initial coordination brings the catalyst into the vicinity of C-H bonds on the alkyl chains. Subsequent oxidative addition of a C-H bond to the metal center results in a cyclometallated species. This intermediate can then undergo various transformations, including insertion reactions, reductive elimination, and cross-coupling processes, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

For a molecule like this compound, several C-H bonds could potentially be targeted. The regioselectivity of the C-H activation is influenced by several factors, including the size of the resulting metallacycle, the steric environment around the C-H bonds, and the electronic properties of the catalyst and ligands. Typically, the formation of five- or six-membered metallacycles is favored, which would direct functionalization to the γ- or δ-positions of the pentyl groups.

Recent advancements have explored the use of transient directing groups, where the imine is formed in situ from an aldehyde or ketone and an amine. bohrium.comscilit.com This approach offers greater flexibility and efficiency by avoiding the need to pre-synthesize and isolate the imine substrate. bohrium.com The in situ generation of an imine from a primary amine and a directing group-containing aldehyde can facilitate the activation of distal C(sp³)–H bonds. rsc.org

Enantioselective Hydrogenation and Other Reductions for Chiral Amine Synthesis

The asymmetric reduction of imines is a powerful and direct method for the synthesis of chiral amines, which are valuable building blocks in the pharmaceutical and agrochemical industries. rsc.orgnih.gov Transition metal-catalyzed asymmetric hydrogenation is a prominent strategy, with catalysts based on iridium, rhodium, and palladium showing high efficacy. nih.govdicp.ac.cndicp.ac.cn

The success of these reactions hinges on the design of chiral ligands that coordinate to the metal center and create a chiral environment. This chiral pocket dictates the facial selectivity of hydride transfer to the prochiral imine, leading to the preferential formation of one enantiomer of the resulting amine. For aliphatic imines like this compound, achieving high enantioselectivity can be challenging due to their conformational flexibility. nih.govacs.org

The general mechanism for transition metal-catalyzed hydrogenation involves the coordination of the imine to the chiral metal hydride complex, followed by migratory insertion of the C=N bond into the metal-hydride bond. Subsequent reductive elimination or reaction with a hydrogen source regenerates the catalyst and releases the chiral amine.

Besides transition metal catalysis, biocatalytic methods employing imine reductases (IREDs) have emerged as a green and highly selective alternative for the asymmetric reduction of imines. unifi.it These enzymes can operate under mild conditions and often exhibit excellent enantioselectivity for a broad range of substrates, including aliphatic imines. mdpi.com

Below is a table summarizing representative catalyst systems for the asymmetric hydrogenation of imines:

| Catalyst System | Substrate Type | Enantioselectivity (ee) | Reference |

| Pd(CF3CO2)2/(S)-SegPhos | N-diphenylphosphinyl ketimines | 87-99% | dicp.ac.cn |

| Pd(CF3CO2)2/(S)-SynPhos | N-tosylimines | 88-97% | dicp.ac.cn |

| Ir/(S,S)-f-Binaphane-L7 | N-alkyl α-aryl furan-containing imines | up to 90% | nih.govacs.org |

| Rhodium(I) with KI | Acyclic imine | 91% | mdma.ch |

| Imine Reductases (IREDs) | Cyclic imines | up to >99% | unifi.it |

Reductive Cross-Coupling Strategies for Complex Carbon-Carbon Bond Construction

Reductive cross-coupling reactions involving imines have become a valuable tool for the construction of complex carbon-carbon bonds, offering an alternative to traditional methods that often require pre-functionalized substrates. researchgate.net These reactions typically involve the coupling of an imine with another unsaturated partner, such as an alkene, alkyne, or carbonyl compound, in the presence of a reducing agent.

Nickel-catalyzed reductive couplings have shown particular promise in this area. nih.gov For instance, the intramolecular reductive coupling of an imine with an unactivated alkene can be achieved using a nickel catalyst, leading to the formation of cyclic amines with high diastereoselectivity. chinesechemsoc.org The mechanism is thought to involve the oxidative cyclization of the imine and alkene to a nickel catalyst, forming a metallacyclic intermediate. This is followed by reductive elimination to furnish the cyclic amine product.

Photoredox catalysis has also enabled novel reductive cross-coupling reactions of imines. cjcatal.com Visible light-induced photocatalysis can be used to generate radical intermediates from imines, which can then participate in C-C bond-forming reactions with various coupling partners. For example, the photo-induced reductive cross-coupling of imines with electron-deficient arenes has been demonstrated using an iridium photocatalyst and a terminal reductant. cjcatal.com

Electroreductive methods provide another avenue for the cross-coupling of imines. rsc.org In this approach, electrons serve as the reducing agent, and the reaction can be carried out under mild conditions. This strategy has been successfully applied to the reductive coupling of imines with aldehydes and ketones to produce valuable β-amino alcohols. rsc.org

Stereochemical Control and Stereoselective Transformations via Imine Intermediates

The stereochemical outcome of reactions involving imines is a critical aspect of their synthetic utility. The ability to control both diastereoselectivity and enantioselectivity is paramount for the synthesis of complex, stereochemically defined molecules.

Control of Diastereoselectivity and Enantioselectivity in Imine Reactions

The stereochemistry of nucleophilic additions to imines can be controlled by various factors, including the nature of the imine substituents, the nucleophile, the catalyst, and the reaction conditions. For acyclic imines like this compound, achieving high levels of stereocontrol can be challenging due to their conformational flexibility.

In reactions involving chiral imines, the existing stereocenter(s) can direct the approach of the nucleophile, leading to diastereoselective bond formation. This is known as substrate-controlled stereoselection. For example, the addition of organometallic reagents to chiral N-tert-butanesulfinyl imines often proceeds with high diastereoselectivity, providing a reliable route to chiral amines. beilstein-journals.org

Catalyst-controlled stereoselection offers a more general approach, where a chiral catalyst creates a chiral environment that favors the formation of one stereoisomer over others. This is the basis for the enantioselective hydrogenation of imines discussed previously. Similarly, enantioselective Mannich reactions, where a nucleophile adds to an imine, can be catalyzed by chiral Brønsted acids or chiral metal complexes to afford highly enantioenriched products. d-nb.infonih.gov

The diastereoselectivity of reactions can also be influenced by the reaction mechanism. For instance, in the Staudinger reaction between ketenes and imines to form β-lactams, the stereochemical outcome is influenced by the isomerization of the imine and the subsequent electrocyclization of a zwitterionic intermediate. utrgv.edunih.govresearchgate.net

Asymmetric Induction in Imine-Based Synthetic Sequences

Imines are valuable intermediates in multi-step synthetic sequences where the stereochemistry established in an early step is transferred to subsequent products. This concept of asymmetric induction is fundamental to stereoselective synthesis.

Chiral auxiliaries are often employed to achieve asymmetric induction. A chiral amine can be condensed with a prochiral aldehyde or ketone to form a chiral imine. Subsequent diastereoselective reaction of this imine, followed by removal of the chiral auxiliary, yields an enantioenriched product. 1,3-amino alcohols are one class of compounds that have been used for asymmetric induction in organic synthesis. researchgate.net

The addition of allylic boron compounds to chiral imines can proceed with very high 1,2- and 1,3-asymmetric induction, providing a route to homoallylic amines with excellent stereocontrol. acs.org The stereochemical outcome of these reactions can often be predicted by considering Zimmerman-Traxler-type transition state models.

In biocatalysis, engineered enzymes can be used to achieve highly diastereo- and enantioselective synthesis of complex molecules via imine intermediates. For example, an engineered imine reductase has been used for the dynamic kinetic resolution-asymmetric reductive amination of racemic ketones to produce β-branched amines with contiguous stereocenters with high stereoselectivity. researchgate.net

Computational and Theoretical Chemistry Approaches to Imine Reactivity

Computational and theoretical chemistry have become indispensable tools for understanding the reactivity and selectivity of chemical reactions involving imines. researchgate.net Density Functional Theory (DFT) is a widely used method for investigating reaction mechanisms, transition state geometries, and activation energies.

These computational studies can provide detailed insights into the factors that govern the stereochemical outcome of imine reactions. For example, DFT calculations have been used to rationalize the experimental results of reactions between aliphatic imines and isocyanates, helping to elucidate the operative reaction pathways. nih.govresearchgate.net

Theoretical models can also be used to predict the reactivity of different imine substrates and to design more efficient and selective catalysts. For instance, computational studies can help to understand the role of non-covalent interactions in the transition state of a catalyzed reaction, which can be crucial for achieving high enantioselectivity.

In the context of C-H functionalization, computational studies can help to predict the regioselectivity of the reaction by calculating the relative energies of different possible metallacyclic intermediates. Similarly, in photocatalysis, theoretical calculations can be used to understand the electronic properties of the excited state of the photocatalyst and the mechanism of electron transfer processes. acs.org

Density Functional Theory (DFT) Studies for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and elucidate reaction mechanisms. For reactions involving aliphatic imines, DFT calculations can map out the entire energy profile of a reaction, identifying intermediates, transition states, and products. The formation of an imine itself, through the condensation of a primary amine and an aldehyde or ketone, involves a multi-step pathway including nucleophilic attack, proton transfers, and the elimination of a water molecule, all of which can be modeled using DFT. masterorganicchemistry.comlibretexts.org

DFT studies are particularly valuable for analyzing more complex transformations. For instance, in cycloaddition reactions, DFT can determine whether the reaction proceeds through a concerted or stepwise mechanism. researchgate.netresearchgate.net By calculating the energies of all possible intermediates and transition states, researchers can identify the lowest energy pathway, which corresponds to the most likely reaction mechanism. nih.gov For example, in the hydrogenation of imines, DFT can be used to model the oxidative addition of dihydrogen to a metal catalyst, the coordination of the imine, subsequent hydride transfer, and reductive elimination to produce the amine. researchgate.net These computational analyses provide a molecular-level picture of the reaction coordinate, clarifying how bonds are formed and broken throughout the transformation.

Table 1: Representative DFT-Calculated Relative Energies for a Generic Imine Reaction Pathway

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting Imine + Nucleophile | 0.0 |

| TS1 | First Transition State | +15.2 |

| Intermediate | Covalent Adduct | -5.8 |

| TS2 | Second Transition State | +10.5 |

| Products | Final Product | -12.3 |

Modeling of Transition States and Determination of Energy Barriers

A key aspect of mechanistic studies is the characterization of transition states (TS), which represent the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔG‡), which determines the rate of the reaction. Computational modeling allows for the precise geometric and energetic characterization of these transient species. acs.org

For reactions of aliphatic imines, DFT calculations can determine the activation barriers for various competing pathways. For example, in the asymmetric transfer hydrogenation of imines catalyzed by a chiral phosphoric acid, DFT calculations identified two competing transition states, TS-R and TS-S, leading to the (R)- and (S)-enantiomers, respectively. nih.gov The calculations showed that the TS-R state was lower in energy by 1.1 kcal/mol, correctly predicting the experimentally observed preference for the (R)-product. nih.gov Similarly, in Heck-type reactions of imine derivatives, migratory insertion was identified as the rate-determining step, with a calculated activation barrier of +20.5 kcal/mol for the more reactive (E)-oxime isomer. nih.gov This quantitative data is crucial for understanding reaction kinetics and optimizing experimental conditions.

Table 2: Calculated Activation Barriers for Competing Transition States in Imine Reactions

| Reaction Type | Transition State | Calculated ΔG‡ (kcal/mol) | Predicted Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | TS-R | 9.4 | Major Product | nih.gov |

| TS-S | 10.5 | Minor Product | nih.gov | |

| Heck-type Coupling | Migratory Insertion ((E)-isomer) | 20.5 | Favored Pathway | nih.gov |

| Migratory Insertion ((Z)-isomer) | 32.7 | Disfavored Pathway | nih.gov |

Prediction of Stereoselectivity and Regioselectivity Based on Electronic and Steric Factors

Many reactions involving imines can yield multiple stereoisomeric or regioisomeric products. Computational chemistry provides a framework for predicting and rationalizing the selectivity observed in these reactions. By comparing the activation energies of the transition states leading to different products, the major product can be predicted as the one formed via the lowest energy barrier. researchgate.net

Stereoselectivity: The origin of stereoselectivity can be traced to subtle differences in the transition state structures. In the Staudinger synthesis of β-lactams from ketenes and imines, DFT calculations showed that the stereochemical outcome is primarily controlled by electrostatic repulsion involving a chiral auxiliary group on the imine. semanticscholar.orgsemanticscholar.org Non-covalent interactions, such as hydrogen bonds and van der Waals forces within the transition state, also play a critical role in determining which diastereomer or enantiomer is formed preferentially. researchgate.netnih.gov

Regioselectivity: In reactions such as 1,3-dipolar cycloadditions, an unsymmetrical imine or reactant can lead to different regioisomers. The regioselectivity can often be predicted by analyzing the frontier molecular orbitals (HOMO and LUMO) of the reactants. researchgate.net The reaction is typically favored between the atoms with the largest orbital coefficients on the HOMO of one reactant and the LUMO of the other. nih.gov DFT calculations can also directly compute the energy barriers for the different modes of addition, providing a more robust prediction of the regiochemical outcome. nih.govresearchgate.net For example, in the cycloaddition of nitrile imines to an alkene, calculations can distinguish between the two possible reaction routes to determine which regioisomeric pyrazoline adduct will be preferentially formed. nih.gov

Table 3: Energy Differences in Transition States for Predicting Selectivity

| Reaction Type | Transition States Compared | ΔΔG‡ (kcal/mol) | Predicted Selectivity | Key Factors |

|---|---|---|---|---|

| Asymmetric Synthesis | TS-1R2S vs. other stereoisomers | >1.0 | 1R2S product favored | Van der Waals forces, H-bonding researchgate.net |

| Ketene-Imine Cycloaddition | TS leading to major vs. minor diastereomer | Varies | High Diastereoselectivity | Electrostatic repulsion, solvent effects semanticscholar.orgsemanticscholar.org |

| 1,3-Dipolar Cycloaddition | Path 1 (5-substituted) vs. Path 2 (4-substituted) | Varies | Regioisomer from lowest energy path | Steric hindrance, orbital overlap nih.gov |

Establishment of Structure-Reactivity Correlations through Computational Analysis

Computational analysis is highly effective for establishing correlations between the molecular structure of aliphatic imines and their chemical reactivity. By systematically modifying the structure of the imine or its reaction partner in silico and calculating relevant electronic properties, clear structure-reactivity relationships can be derived. nih.gov

Key molecular properties that are often correlated with reactivity include:

Frontier Molecular Orbital (HOMO/LUMO) Energies: The energy of the LUMO of an electrophile (like an imine) and the HOMO of a nucleophile can indicate reactivity. A smaller HOMO-LUMO gap generally corresponds to a more favorable interaction and a faster reaction. researchgate.net

Atomic Charges: The calculated charge on the imine carbon atom can be a good indicator of its electrophilicity. More positively charged carbons are generally more susceptible to nucleophilic attack. nih.govacs.org

For instance, computational studies on the formation of various imines have shown that aldehydes with electron-withdrawing groups have lower LUMO energies, making them more electrophilic and thus more reactive. researchgate.net Conversely, aldehydes with electron-donating groups are less reactive and require longer reaction times. researchgate.net These correlations, once established and validated, allow for the rational design of substrates and catalysts to achieve desired reactivity and efficiency in chemical synthesis. nih.gov

Table 4: Correlation of Computed Properties with Imine Reactivity

| Reactant Property | Computational Descriptor | Trend | Effect on Reactivity |

|---|---|---|---|

| Aldehyde Substituent | LUMO Energy | Electron-withdrawing group = Lower LUMO | Increased electrophilicity, faster reaction researchgate.net |

| Amine Nucleophilicity | Natural Charge on Nitrogen | More negative charge = Higher nucleophilicity | Increased rate of imine formation nih.govacs.org |

| Imine Substituent | Gibbs Free Energy of Reaction (ΔG) | Electrophilic substituent = Lower ΔG‡ | Reduced activation barrier, improved activity nih.gov |

Advanced Spectroscopic and Analytical Methodologies for Studying Imine Reactions

Real-Time Reaction Monitoring using In Situ Spectroscopy

In situ spectroscopy allows for the analysis of a chemical reaction as it happens, without the need to withdraw samples. mt.com This provides a continuous stream of data, offering a detailed window into the reaction's progress, the consumption of reactants, and the formation of products and intermediates. mt.com

In situ Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of the reaction to form (1E)-N-Pentylpentan-1-imine by tracking changes in the vibrational frequencies of key functional groups in real-time. researchgate.net The formation of the imine involves the condensation of an aldehyde (pentanal) and a primary amine (pentylamine), resulting in the loss of a water molecule.

The reaction can be monitored by observing the disappearance of the characteristic absorption bands of the reactants and the simultaneous appearance of the product's characteristic band. Specifically, the strong carbonyl (C=O) stretching vibration of pentanal, typically found in the 1720-1740 cm⁻¹ region, will decrease in intensity. Concurrently, the N-H bending vibration of pentylamine (around 1600 cm⁻¹) will also diminish. The key indicator for the formation of this compound is the emergence of a new absorption band corresponding to the C=N stretching vibration of the imine functional group. researchgate.net This band typically appears in the 1640-1690 cm⁻¹ range. researchgate.net By plotting the absorbance of these peaks over time, a reaction profile can be generated, providing qualitative and quantitative information about the reaction's progress.

Table 1: Expected FTIR Vibrational Frequency Changes for the Synthesis of this compound

| Functional Group | Compound | Expected Wavenumber (cm⁻¹) | Observation During Reaction |

|---|---|---|---|

| Carbonyl (C=O) | Pentanal (Reactant) | ~1730 | Absorbance decreases |

| Amine (N-H bend) | Pentylamine (Reactant) | ~1600 | Absorbance decreases |

Raman spectroscopy is another vibrational spectroscopy technique that serves as an excellent tool for the in-situ monitoring of imine synthesis. hanyang.ac.kr It is particularly advantageous for reactions in aqueous or polar solvents, like chloroform, where the infrared absorption of the solvent can be overwhelming. iaea.org For the synthesis of an imine, Raman spectroscopy can be used to follow the kinetics by monitoring the intensity of specific Raman peaks over time. researchgate.net

A common approach is to track the intensity of the C=O stretching mode of the aldehyde reactant, which typically has a strong and well-defined Raman signal. iaea.orgresearchgate.net For the reaction between pentanal and pentylamine, the C=O peak intensity would be measured at regular intervals. iaea.org To correct for any fluctuations in sample volume or laser power, this peak's intensity is often normalized against a stable internal standard or a solvent peak that does not participate in the reaction. hanyang.ac.kr By plotting the change in the normalized peak area against time, the reaction rate can be determined. iaea.org Studies on similar imine formations have successfully used this method to calculate second-order rate constants at various temperatures, providing valuable data for understanding the reaction kinetics. iaea.orgresearchgate.net

Table 2: Illustrative Kinetic Data from In Situ Raman Monitoring of an Imine Reaction

| Time (minutes) | Normalized C=O Peak Area (Arbitrary Units) | Reactant Concentration (M) |

|---|---|---|

| 0 | 1.00 | 0.500 |

| 30 | 0.75 | 0.375 |

| 60 | 0.58 | 0.290 |

| 120 | 0.39 | 0.195 |

| 240 | 0.21 | 0.105 |

| Result | | Calculated Rate Constant (k) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Analysis and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of molecules and for investigating dynamic processes such as isomerism. In the context of imines like this compound, NMR is crucial for analyzing the potential for E/Z isomerism around the C=N double bond. najah.edu

¹H and ¹³C NMR spectra provide distinct signals for the atoms in the E and Z isomers, allowing for their identification and quantification. researchgate.net For this compound, the proton attached to the imine carbon (the -CH=N- proton) would show a different chemical shift in the E and Z forms due to the different spatial arrangement of the substituents on the nitrogen atom. rsc.org Similarly, the ¹³C chemical shift of the imine carbon would also differ between the two isomers. najah.edu

Advanced NMR techniques, such as 2D-EXSY (Exchange Spectroscopy), can be employed to verify the interconversion between the E and Z isomers in solution. rsc.org This provides direct evidence of the dynamic equilibrium and allows for the determination of the isomerization rate. Such mechanistic insights are vital for understanding the stability and reactivity of the imine product. najah.edu

Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for E/Z Isomers of N-Pentylpentan-1-imine

| Isomer | Key ¹H Signal (H-C=N) | Key ¹³C Signal (C=N) | Expected Ratio in Solution |

|---|---|---|---|

| This compound | ~7.5 - 7.8 | ~165 - 170 | Major |

Direct Observation of Transient Imine Species via Single-Crystal-to-Single-Crystal Reactions

The direct observation of transient or unstable chemical species is a significant challenge in chemistry. Single-crystal-to-single-crystal (SC-SC) transformations offer a unique and powerful method to overcome this challenge by allowing the formation and crystallographic characterization of reaction products within the pores of a crystalline host material, all while maintaining the integrity of the single crystal. nih.govacs.org

This technique has been successfully applied to observe the formation of labile imines. acs.orgnortheastern.edu In a typical experiment, a primary amine is first incorporated into the structure of a porous coordination network (PCN) or metal-organic framework (MOF). acs.org An aldehyde is then introduced into the crystal's pores via diffusion. acs.org The reaction between the amine and aldehyde occurs in situ, forming the imine product which is trapped and stabilized by the host framework. researchgate.net

Because the crystallinity is preserved throughout the process, X-ray diffraction can be used to determine the precise atomic structure of the newly formed, and often unstable, imine. nih.govacs.org This method provides unambiguous proof of the imine's structure, including bond lengths, bond angles, and conformation, which would be difficult or impossible to obtain for transient species in solution. acs.org This approach has even revealed dynamic motions of the reactants and products within the crystal pores during the reaction. acs.org

Table 4: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pentanal |

Research Applications and Broader Impact of Aliphatic Imine Chemistry in Synthetic Science

Strategic Intermediates in the Synthesis of Nitrogen-Containing Heterocycles

The construction of nitrogen-containing heterocycles is a central goal in organic synthesis, as these structural motifs are prevalent in pharmaceuticals, natural products, and agrochemicals. Aliphatic imines serve as highly effective precursors for a variety of heterocyclic systems due to their inherent reactivity. byjus.com The imine functional group can participate in cyclization reactions either as an electrophile or as part of a cycloaddition component.

A powerful strategy involves the intramolecular cyclization of an amine onto an imine or a related precursor. More commonly, the imine itself is a key intermediate in a reaction cascade that culminates in ring formation. For instance, the umpolung (polarity reversal) of imines allows them to act as nucleophiles, enabling novel routes to heterocycles. Catalytic asymmetric umpolung reactions of imines with enones have been developed to produce chiral γ-amino ketones, which are valuable precursors for the synthesis of substituted pyrrolidines and indolizidines. nih.gov This approach provides a conceptually new and efficient pathway to these important nitrogen heterocycles. nih.gov

Furthermore, N-substituted imines, such as N-tert-butanesulfinyl imines, have been extensively used in the diastereoselective synthesis of heterocycles. beilstein-journals.org The sulfinyl group acts as a powerful chiral auxiliary, directing the stereochemical outcome of nucleophilic additions to the C=N bond. The resulting amine products can then undergo subsequent cyclization reactions to afford enantioenriched heterocycles like piperidines, azetidines, and pyrrolidines. beilstein-journals.orgorgsyn.org Cycloaddition reactions also represent a major application of imines in heterocycle synthesis. The aza-Diels-Alder reaction, where an imine reacts with a diene, is a classic method for constructing tetrahydropyridine (B1245486) rings. wikipedia.org

Table 1: Examples of Heterocycle Synthesis from Aliphatic Imine Precursors

| Imine Type | Reaction Type | Resulting Heterocycle | Ref. |

|---|---|---|---|

| Aliphatic Aldimines | Catalytic Asymmetric Umpolung Reaction | Pyrrolidines, Indolizidines | nih.gov |

| N-tert-Butanesulfinyl Imines | Nucleophilic Addition / Cyclization | Piperidines, Azetidines | beilstein-journals.orgorgsyn.org |

| General Aliphatic Imines | Aza-Diels-Alder Reaction | Tetrahydropyridines | wikipedia.org |

Enabling Components in Multicomponent Reaction (MCR) Development

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Imines, particularly those formed in situ from the condensation of an aldehyde and a primary amine, are central to many MCRs. nih.gov The transiently formed imine acts as a key electrophilic intermediate that is immediately trapped by another component in the reaction mixture.

The Mannich reaction is a classic three-component reaction involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen (often an enolizable ketone). nih.gov The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the enol nucleophile. This process is fundamental for creating β-amino carbonyl compounds, which are versatile synthetic intermediates. nih.gov

Beyond the Mannich reaction, aliphatic imines participate in a diverse range of MCRs. The Ugi and Passerini reactions, which are isocyanide-based MCRs, can incorporate primary amines and aldehydes that form an imine or iminium ion as the first step, leading to the rapid assembly of complex acyclic structures like bisamides. rsc.org More recently, novel MCRs have been developed that leverage the unique reactivity of imines. For example, a three-component reaction of imines (including aliphatic variants), arynes, and nitriles has been reported to produce β-aminonitriles, forming two new C-C and C-N bonds in a single, catalyst-free step. rsc.org Photocatalytic MCRs have also been developed, such as the alkylation of in situ generated imines using radicals derived from strong aliphatic C-H bonds, showcasing the expanding utility of imine intermediates in modern synthetic design. researchgate.net

Table 2: Representative Multicomponent Reactions (MCRs) Involving Aliphatic Imines

| MCR Name/Type | Components | Key Intermediate | Product Class | Ref. |

|---|---|---|---|---|

| Mannich Reaction | Aldehyde, Amine, Enolizable Carbonyl | Iminium Ion | β-Amino Carbonyls | nih.gov |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Imine/Iminium Ion | α-Acylamino Amides | rsc.org |

| Aryne-Imine-Nitrile MCR | Aryne Precursor, Imine, Nitrile | Imine | β-Aminonitriles | rsc.org |

Catalytic Asymmetric Synthesis of Chiral Amine Scaffolds and Building Blocks

The synthesis of enantiomerically pure amines is of paramount importance for the pharmaceutical industry, as the biological activity of chiral molecules is often stereospecific. The catalytic asymmetric reduction or addition of nucleophiles to prochiral imines stands as one of the most direct and powerful methods for accessing these chiral building blocks. researchgate.net

This field has seen significant advances through the development of sophisticated chiral catalysts that can effectively control the facial selectivity of the attack on the C=N bond. These catalysts, often based on transition metals like rhodium, iridium, ruthenium, or copper, are coordinated to chiral ligands that create a stereochemically defined environment around the imine substrate. researchgate.netrsc.org

A variety of transformations have been successfully rendered asymmetric, including:

Asymmetric Hydrogenation: The direct hydrogenation of imines using a chiral catalyst and H₂ gas is a highly atom-economical method for producing chiral amines. organic-chemistry.org

Asymmetric Transfer Hydrogenation: Using readily available hydrogen donors like formic acid or isopropanol, this method avoids the need for high-pressure hydrogen gas and has been effectively applied to the reduction of N-phosphinyl and other imines. researchgate.net

Asymmetric Alkylation and Allylation: The addition of organometallic reagents (e.g., organolithiums, Grignards, organozincs) or allylating agents to imines can be controlled with chiral catalysts to yield highly enantioenriched amines. acs.org

Asymmetric Umpolung Reactions: As mentioned previously, chiral phase-transfer or organometallic catalysts can deprotonate imines to form 2-azaallyl anions. The subsequent stereoselective reaction of these nucleophilic intermediates with electrophiles provides access to chiral amines through a non-traditional bond disconnection. nih.govnih.gov This strategy has been used to synthesize chiral γ-amino ketones and homoallylic amines with excellent enantioselectivity. nih.govacs.org

The performance of these catalytic systems can be exceptional, often providing high yields and enantiomeric excesses (ee) greater than 90%.

Table 3: Examples of Catalytic Asymmetric Synthesis Using Aliphatic Imine Substrates

| Reaction Type | Imine Substrate Type | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Ref. |

|---|---|---|---|---|---|

| Umpolung Reaction | Trifluoromethyl Aliphatic Imine | Cinchona Alkaloid-Derived PTC | 93-98 | 90-92 | nih.gov |

| Umpolung Allylation | Aliphatic Aldimine | Iridium / Chiral Ligand | 70-98 | 91-99 | acs.org |

| Reductive Coupling | Aliphatic Imine | Copper / Chiral Ligand | Moderate-Good | Up to 95 | rsc.org |

Design and Engineering of Advanced Dynamic Covalent Materials and Adaptive Networks

Dynamic covalent chemistry (DCC) is a powerful strategy for the bottom-up construction of complex molecular systems and functional materials. rsc.org It utilizes reversible covalent bond formation, which allows for "error-checking" and "proof-reading" at the molecular level, enabling the system to self-correct and settle into its thermodynamically most stable state. The imine bond, formed by the reversible condensation of an amine and an aldehyde, is a quintessential dynamic covalent bond. rsc.orgtaylorandfrancis.com

The reversibility of the C=N bond is central to the creation of adaptive materials, such as vitrimers, self-healing polymers, and stimuli-responsive gels. chemrxiv.orgcsic.es In these systems, a polymer network is cross-linked using imine bonds. When the material is damaged or exposed to a stimulus (like heat, water, or a change in pH), the imine bonds can break and reform, allowing the network to rearrange, flow, or repair itself. csic.es

The reactivity and exchange dynamics of the imine bond can be precisely tuned by altering the electronic and steric properties of the aldehyde and amine precursors. Studies comparing different aliphatic aldehydes and amine nucleophiles have quantified these relationships, determining reaction rates and equilibrium constants. chemrxiv.org For instance, the rate of imine formation is highly dependent on the pKa of the amine and the structure of the aldehyde. chemrxiv.org This tunability is critical for designing materials with specific properties, such as a desired rate of self-healing or responsiveness to a particular trigger. While aromatic imines are often studied, aliphatic imines are crucial for creating flexible and non-aromatic polymer networks, and their stability can be a key design parameter in dynamic systems. acs.org

Table 4: Structure-Reactivity Data in Aliphatic Imine Formation for Dynamic Covalent Chemistry Data adapted from a study using various amine nucleophiles with isobutyraldehyde.

| Amine Nucleophile | pKa | Rate Constant, k₁ (M⁻¹s⁻¹) | Equilibrium Constant, Kₑq (M⁻¹) | Ref. |

|---|---|---|---|---|

| Methoxyamine | 4.60 | 1.1 x 10¹ | 2.5 x 10² | chemrxiv.org |

| Hydrazine | 8.10 | 1.3 x 10⁻¹ | 1.3 x 10¹ | chemrxiv.org |

| Semicarbazide | 3.66 | 1.2 x 10⁰ | 1.9 x 10³ | chemrxiv.org |

This quantitative understanding allows for the rational design of dynamic materials where the network's properties are programmed at the molecular level through the choice of specific aliphatic aldehyde and amine building blocks.

Q & A

Basic Research Questions

Synthesis Optimization What methodological approaches are recommended for optimizing the synthesis of (1E)-N-Pentylpentan-1-imine to achieve high stereoselectivity?

- Methodology : Use Schiff base condensation between pentylamine and pentanal under inert conditions (e.g., nitrogen atmosphere). Monitor reaction kinetics via FTIR for imine bond formation (C=N stretch ~1640–1690 cm⁻¹). Optimize solvent polarity (e.g., ethanol vs. dichloromethane) and acid catalysis (e.g., acetic acid) to favor the (E)-isomer. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm stereochemistry via NOESY NMR .

Characterization Techniques Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Methodology : Combine GC-MS (electron ionization) for purity assessment and retention index comparison with NIST databases . Use ¹H/¹³C NMR to resolve alkyl chain environments and confirm (E)-configuration via coupling constants (e.g., J = 10–14 Hz for trans-vinylic protons). Validate thermal stability via differential scanning calorimetry (DSC) and compare with computational data (e.g., Gaussian for Gibbs free energy) .

Safe Handling Protocols What safety protocols should be followed when handling this compound in laboratory settings?

- Methodology : Use fume hoods, nitrile gloves, and chemical-resistant aprons. Store under argon at 4°C to prevent oxidation. In case of exposure, rinse eyes/skin with water for 15 minutes and consult a physician. Reference SDS guidelines for spill management (neutralize with sodium bicarbonate) and waste disposal (incineration) .

Advanced Research Questions